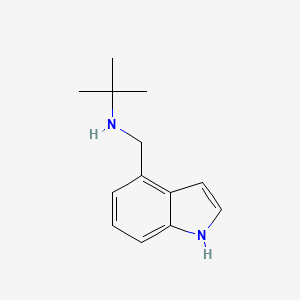

tert-Butyl(1H-indol-4-ylmethyl)amine

Description

tert-Butyl(1H-indol-4-ylmethyl)amine is a tertiary amine derivative featuring a tert-butyl group attached to a methylamine substituent at the 4-position of an indole ring. The indole scaffold is a privileged structure in medicinal chemistry due to its prevalence in bioactive natural products and pharmaceuticals. The tert-butyl group enhances lipophilicity and metabolic stability, making this compound a candidate for drug discovery, particularly in targeting neurological or oncological pathways .

Properties

Molecular Formula |

C13H18N2 |

|---|---|

Molecular Weight |

202.30 g/mol |

IUPAC Name |

N-(1H-indol-4-ylmethyl)-2-methylpropan-2-amine |

InChI |

InChI=1S/C13H18N2/c1-13(2,3)15-9-10-5-4-6-12-11(10)7-8-14-12/h4-8,14-15H,9H2,1-3H3 |

InChI Key |

HUNPFHPPTIFILY-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)NCC1=C2C=CNC2=CC=C1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the condensation of tert-butyl-substituted isatins with benzene-1,2-diamine or thiosemicarbazide . The reaction conditions often involve the use of catalysts and specific solvents to achieve high yields and selectivity.

Industrial Production Methods: Industrial production methods for tert-Butyl(1H-indol-4-ylmethyl)amine may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and efficiency. The use of continuous flow reactors and automated systems can enhance the scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl(1H-indol-4-ylmethyl)amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different oxidation products.

Reduction: Reduction reactions can modify the functional groups attached to the indole ring.

Substitution: Substitution reactions can introduce new functional groups to the indole ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Substitution reactions may involve reagents like halogens or alkylating agents under specific conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indole-2-carboxylic acid derivatives, while reduction can produce various reduced indole derivatives.

Scientific Research Applications

Chemistry: tert-Butyl(1H-indol-4-ylmethyl)amine is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.

Biology: In biological research, this compound is studied for its potential as a bioactive molecule.

Medicine: The compound’s potential therapeutic applications are explored in medicinal chemistry. Researchers investigate its efficacy in treating various diseases, including cancer and infectious diseases.

Industry: In the industrial sector, this compound is used in the development of new materials and chemical processes. Its stability and reactivity make it a valuable component in various industrial applications.

Mechanism of Action

The mechanism of action of tert-Butyl(1H-indol-4-ylmethyl)amine involves its interaction with specific molecular targets and pathways. The indole ring can bind to various receptors and enzymes, modulating their activity. The tert-butyl group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between tert-Butyl(1H-indol-4-ylmethyl)amine and its analogs:

Key Observations :

Structural Diversity: The tert-butyl group is a common feature, but its positioning varies. In this compound, it is directly attached to the methylamine side chain, whereas in 4-(4-tert-Butylphenyl)-1,3-thiazol-2-amine , it is part of a phenyl ring linked to a thiazole.

Biological Activity: The imidazo-pyridine derivative demonstrates specific therapeutic utility as a complement inhibitor, likely due to its nitrile group’s electrophilic reactivity. In contrast, thiazole-triazole hybrids show anticancer activity via kinase inhibition, suggesting that tert-butyl groups may stabilize hydrophobic binding pockets. this compound’s amine group could facilitate hydrogen bonding in receptor-ligand interactions, similar to the amino-thiazole derivatives .

Synthetic Accessibility: tert-Butyl indole derivatives are often synthesized via nucleophilic substitution or coupling reactions. For example, tert-Butyl 2-(4-amino-1H-indol-1-yl)acetate was prepared using Boc-protected intermediates, while CDI-mediated coupling was employed for tert-butyl-tryptophan derivatives .

Biological Activity

tert-Butyl(1H-indol-4-ylmethyl)amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its interactions with various molecular targets, mechanisms of action, and implications for therapeutic applications, particularly in the context of metabolic disorders and cancer.

Chemical Structure and Properties

The compound is characterized by its indole moiety, which is known for diverse biological activities. The tert-butyl group enhances its lipophilicity, potentially influencing its pharmacokinetic properties.

Biological Activity Overview

The biological activity of this compound is primarily linked to its interaction with several molecular targets:

- β-Adrenergic Receptors : It exhibits moderate binding affinity to β1 and β2 adrenergic receptors, with values of 0.80 μM and 1.3 μM, respectively . This suggests a potential role in modulating cardiovascular responses.

- PGC-1α Inhibition : The compound has been shown to inhibit the activity of PGC-1α, a critical regulator of glucose metabolism. This inhibition correlates with reduced glucose release from hepatocytes, indicating potential anti-diabetic effects .

- Antiproliferative Effects : Preliminary studies suggest that this compound may exhibit antiproliferative effects against various cancer cell lines, although specific IC50 values need further elucidation through rigorous testing.

The mechanisms underlying the biological activities of this compound involve several pathways:

Table 1: Binding Affinities and Biological Activities

| Target | Binding Affinity (K_i) | Biological Effect |

|---|---|---|

| β1 Adrenergic Receptor | 0.80 μM | Modulation of cardiovascular response |

| β2 Adrenergic Receptor | 1.3 μM | Modulation of cardiovascular response |

| PGC-1α | N/A | Inhibition of gluconeogenesis |

| Cancer Cell Lines | IC50 (TBD) | Antiproliferative effects |

Case Studies

Recent studies have focused on the structural modifications of indole derivatives to enhance their biological activity. For instance, compounds similar to this compound have been shown to retain or enhance their efficacy against metabolic disorders while minimizing adverse effects associated with traditional β-blockers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.